molecular formula C11H17NO2 B13309926 2-(Piperidin-2-yl)cyclohexane-1,3-dione

2-(Piperidin-2-yl)cyclohexane-1,3-dione

Cat. No.: B13309926
M. Wt: 195.26 g/mol
InChI Key: PDGNOANWNYXCBV-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)cyclohexane-1,3-dione is a synthetic compound designed for research applications, integrating a piperidine moiety with a cyclohexane-1,3-dione pharmacophore. This structure is of significant interest in medicinal chemistry and chemical biology. The cyclohexane-1,3-dione unit is a versatile building block known for its reactivity and is a key structural feature in compounds that act as potent inhibitors of enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) . Furthermore, the 1,3-dione group is a known precursor for synthesizing various nitrogen-containing heterocycles, including 1,2,4-triazine derivatives , which have demonstrated potential as anti-proliferative agents and tyrosine kinase inhibitors in research settings . The piperidine ring is a common motif in pharmaceuticals and agrochemicals, often contributing to biological activity and influencing the compound's physicochemical properties. Researchers can leverage this hybrid molecule as a key intermediate in multicomponent and domino reactions to construct complex carbocyclic and heterocyclic frameworks for screening and development purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-piperidin-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C11H17NO2/c13-9-5-3-6-10(14)11(9)8-4-1-2-7-12-8/h8,11-12H,1-7H2

InChI Key

PDGNOANWNYXCBV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2C(=O)CCCC2=O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Piperidin 2 Yl Cyclohexane 1,3 Dione

Reactivity of the Cyclohexane-1,3-dione Moiety

The cyclohexane-1,3-dione portion of the molecule is a key center of reactivity, largely due to the presence of the two carbonyl groups and the acidic methylene (B1212753) protons.

Electrophilic and Nucleophilic Reactions at the Dicarbonyl System

The dicarbonyl system of 2-(Piperidin-2-yl)cyclohexane-1,3-dione is susceptible to both electrophilic and nucleophilic attack. The enol form is particularly reactive towards electrophiles. For instance, alkylation and acylation reactions can occur at the central carbon atom (C2) due to the acidity of the protons at this position, which is enhanced by the two adjacent carbonyl groups. The pKa of the parent 1,3-cyclohexanedione (B196179) is approximately 5.26, indicating significant acidity. wikipedia.org Treatment with a base can generate a resonance-stabilized enolate, which is a potent nucleophile.

Nucleophilic addition to the carbonyl carbons is also a characteristic reaction. These reactions are often followed by dehydration, leading to a variety of condensation products. For example, the reaction with amines or hydrazines can yield enaminones or pyrazole (B372694) derivatives, respectively. The presence of the bulky piperidinyl group at the 2-position may sterically hinder the approach of nucleophiles to the carbonyl carbons, potentially influencing the regioselectivity of such reactions.

Table 1: Examples of Electrophilic and Nucleophilic Reactions

Reaction Type Reagent/Conditions Potential Product
Alkylation Base (e.g., NaH), Alkyl halide (e.g., CH3I) 2-alkyl-2-(piperidin-2-yl)cyclohexane-1,3-dione
Acylation Base, Acyl chloride (e.g., CH3COCl) 2-acyl-2-(piperidin-2-yl)cyclohexane-1,3-dione
Knoevenagel Condensation Aldehyde/Ketone, Base catalyst 2-(piperidin-2-yl)-2-(substituted-methyl)cyclohexane-1,3-dione derivative

Keto-Enol Tautomerism and its Impact on Reactivity

Like other 1,3-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo and enol forms. In solution, 1,3-cyclohexanedione predominantly exists as the enol tautomer. wikipedia.org This tautomerism is a critical determinant of the compound's reactivity. The enol form possesses a nucleophilic double bond and an acidic hydroxyl group, making it susceptible to attack by a different range of reagents compared to the diketo form. mdpi.comresearchgate.net

The keto-enol equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents. The piperidinyl group at the C2 position can influence the tautomeric equilibrium through both steric and electronic effects. The enol form is stabilized by intramolecular hydrogen bonding, and this can be a significant factor in its prevalence. nih.gov The reactivity of the enol tautomer is particularly important in reactions with electrophiles, where it can lead to O-alkylation or C-alkylation.

Reactivity of the Piperidine (B6355638) Nitrogen Atom and Ring System

The piperidine ring introduces a basic nitrogen atom and a saturated heterocyclic system, which imparts a distinct set of reactive properties to the molecule.

Substitution Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it amenable to a variety of substitution reactions. These reactions can be used to introduce a wide range of functional groups, thereby modifying the properties of the parent compound.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides or other alkylating agents.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives.

N-Arylation: The nitrogen can undergo arylation through reactions such as the Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonyl derivatives.

These reactions are fundamental in synthetic organic chemistry for the derivatization of piperidines. nih.gov

Table 2: Common Substitution Reactions on the Piperidine Nitrogen

Reaction Type Reagent/Conditions Product Type
N-Alkylation R-X (Alkyl halide), Base N-Alkylpiperidine
N-Acylation RCOCl (Acyl chloride), Base N-Acylpiperidine (Amide)
N-Arylation Ar-X, Palladium catalyst, Base N-Arylpiperidine

Transformations of the Piperidine Ring

The piperidine ring itself can undergo various transformations, although these often require more forcing conditions than reactions at the nitrogen atom. Potential transformations include:

Ring-Opening Reactions: Under certain conditions, the C-N bonds of the piperidine ring can be cleaved.

Dehydrogenation: Oxidation of the piperidine ring can lead to the corresponding pyridine (B92270) derivative.

Ring Expansion/Contraction: Rearrangement reactions can potentially lead to the formation of different ring systems.

The stability of the piperidine ring makes many of these transformations challenging, but they represent potential pathways for creating more complex molecular architectures. nih.gov

Cascade and Domino Reactions Involving the Compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic dicarbonyl system, makes it an ideal candidate for participating in cascade or domino reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient in building molecular complexity. wikipedia.orgnih.gov

A plausible cascade reaction could be initiated by an intramolecular reaction between the piperidine nitrogen and one of the carbonyl groups of the cyclohexane-1,3-dione moiety. This could be followed by a subsequent intermolecular reaction with another reagent. For instance, an intramolecular condensation could form a bicyclic enamine, which could then participate in a Michael addition or a cycloaddition reaction.

Another possibility involves a multicomponent reaction where this compound reacts with an aldehyde and another nucleophile in a one-pot synthesis to generate a complex heterocyclic system. The initial formation of an iminium ion from the piperidine and aldehyde could be followed by an intramolecular attack from the enolized dione (B5365651), leading to a cyclized product. Such reactions are valuable for the rapid construction of diverse chemical libraries. nih.gov

Table 3: Hypothetical Cascade Reaction

Step Reaction Type Intermediate/Product
1 Intramolecular Condensation Bicyclic enamine intermediate

Derivatization Strategies for Structural Diversification

The structural framework of 2-substituted cyclohexane-1,3-diones is highly amenable to derivatization, allowing for the synthesis of a diverse library of related compounds. The reactivity is centered on the enol tautomer, which readily participates in reactions with various electrophiles and nucleophiles. wikipedia.org These strategies are crucial for creating new chemical entities for further study.

Key derivatization approaches include C-acylation, the formation of enaminones, condensation reactions, and heterocyclization.

C-Acylation: The introduction of an acyl group at the C-2 position is a fundamental strategy for creating β-triketone structures. This is typically achieved through the reaction of the cyclohexane-1,3-dione scaffold with acylating agents such as acyl chlorides or carboxylic anhydrides. datapdf.com One-pot methods using unactivated carboxylic acids in the presence of coupling agents have also been developed, proceeding via a nucleophilic acyl substitution mechanism. univie.ac.at For instance, 2-perfluoroalkanoylcyclohexane-1,3-diones can be synthesized by acylating cyclohexane-1,3-diones with N-perfluoroacylimidazole, which can be generated in situ from perfluorocarboxylic acids or their anhydrides. researchgate.net

Formation of Enaminones: The reaction of cyclohexane-1,3-dione derivatives with primary or secondary amines yields β-enaminones. tandfonline.comrsc.org These compounds are stable, versatile intermediates that can be used to synthesize a wide array of nitrogen-containing heterocycles, including quinolines and acridine-1,8-diones. tandfonline.comcapes.gov.brresearchgate.net The reaction can be performed through the condensation of the dione with an amine, sometimes under neat conditions. tandfonline.com

Condensation and Cyclization Reactions: The active methylene group at C-2 can participate in condensation reactions with aldehydes and other carbonyl compounds. For example, 2-acyl-cyclohexane-1,3-diones react with aromatic aldehydes in the presence of a secondary amine to yield unsaturated derivatives. mdpi.com Furthermore, the cyclohexane-1,3-dione framework is a key building block in domino reactions, such as the Michael-Claisen [3+3] process with enoates, to produce more complex substituted cyclohexane-1,3-dione structures. organic-chemistry.orgacs.org

Heterocyclization: The dione moiety is a precursor for building various heterocyclic rings. Reaction with N,N-dinucleophiles like phenylhydrazines can lead to the formation of fused heterocyclic systems such as indazolones. researchgate.netacs.org Similarly, derivatives like 2-(2-phenylhydrazono)cyclohexane-1,3-dione can be used as starting materials to synthesize complex molecules, including 1,2,4-triazine (B1199460) derivatives. nih.gov Another approach involves reacting the dione with carbon disulfide followed by an alkylating agent like diiodomethane (B129776) to produce ketene (B1206846) dithioacetal derivatives. nih.gov

The following table summarizes various derivatization strategies for the cyclohexane-1,3-dione core.

Derivatization StrategyReagentsResulting Compound Class
C-Acylation Acyl Chlorides, Carboxylic Anhydrides, N-perfluoroacylimidazoles2-Acylcyclohexane-1,3-diones (β-Triketones)
Enaminone Formation Primary or Secondary Aminesβ-Enaminones
Knoevenagel Condensation Aromatic Aldehydes, Secondary AmineUnsaturated 2-Acylcyclohexane-1,3-diones
Heterocyclization PhenylhydrazineIndazolones
Heterocyclization Carbon Disulfide, DiiodomethaneKetene Dithioacetals

Oxidation and Reduction Reactions

The oxidation and reduction of 2-substituted cyclohexane-1,3-diones and their derivatives allow for precise modifications of the molecule's oxidation state, providing access to different functionalities and structures.

Reduction Reactions: Reduction strategies can target either the ring system or the substituents.

Catalytic Hydrogenation: Unsaturated derivatives of 2-acyl-cyclohexane-1,3-diones, often prepared via condensation reactions, can be reduced through catalytic hydrogenation. For example, hydrogenation over a catalyst in a Parr apparatus effectively reduces carbon-carbon double bonds introduced into the structure. mdpi.com

Selective Carbonyl Reduction: More nuanced reductions can target specific carbonyl groups within the molecule. The exocyclic acyl group of 2-acylcyclohexane-1,3-diones can be selectively reduced. For example, 2-perfluoroalkanoyl derivatives are selectively reduced to 2-(1-hydroxyperfluoroalkyl)cyclohexane-1,3-diones using reagents like triethylsilane in trifluoroacetic acid. researchgate.net Ionic hydrogenation represents another useful method for the selective reduction of the acyl carbonyl group in β-triketones. datapdf.com Catalytic hydrogenation of enol ethers derived from these diones can also lead to the reduction of a ring carbonyl group. datapdf.com

Oxidation Reactions: While the cyclohexane-1,3-dione core can be synthesized via oxidation of precursors, the oxidation of the dione itself is less commonly described. One significant oxidative transformation is aromatization.

Aromatization: 2-Substituted cyclohexane-1,3-dione derivatives can be aromatized to form substituted phenolic compounds. This dehydrogenation reaction can be accomplished using reagents such as iodine in methanol, which facilitates the conversion of the cyclic dione structure into an aromatic ring. researchgate.net

The table below details specific oxidation and reduction reactions.

Reaction TypeTransformationReagents/Conditions
Reduction Hydrogenation of C=C double bond in unsaturated derivativesH₂, Parr apparatus
Reduction Selective reduction of exocyclic acyl group to a secondary alcoholTriethylsilane, Trifluoroacetic Acid
Reduction Reduction of a ring carbonyl groupCatalytic hydrogenation of an enol ether derivative
Oxidation Aromatization (Dehydrogenation) to a phenol (B47542) derivativeIodine, Methanol

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

For 2-(Piperidin-2-yl)cyclohexane-1,3-dione, the ¹H NMR spectrum would be expected to show a complex pattern of signals. The protons on the piperidine (B6355638) and cyclohexane (B81311) rings would likely appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The proton attached to the nitrogen (N-H) of the piperidine ring would be expected to appear as a broader signal, the chemical shift of which would be dependent on the solvent and concentration. The proton at the chiral center (the carbon connecting the two rings) would also give a distinct signal, likely coupled to adjacent protons on both rings.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The two carbonyl carbons (C=O) of the cyclohexane-1,3-dione moiety would be expected to resonate at the downfield end of the spectrum (typically in the range of 190-210 ppm). The remaining aliphatic carbons of both the piperidine and cyclohexane rings would appear at higher field strengths.

Hypothetical ¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity
Cyclohexane CH₂ 1.8 - 2.8 m
Piperidine CH₂ 1.5 - 3.2 m
Piperidine CH 3.0 - 3.5 m
Piperidine NH Variable br s

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (ppm)
C=O 190 - 210
CH (linking C) 50 - 65
Piperidine CH 50 - 60
Cyclohexane CH₂ 20 - 40

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the two ketone groups in the cyclohexane-1,3-dione ring. This would typically appear in the region of 1700-1740 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would be observed as a moderate absorption in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would be visible in the 2850-3000 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (HRMS, EIMS, ESI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₁₁H₁₇NO₂), the molecular weight is approximately 195.26 g/mol . chemicalregister.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

In an electron ionization mass spectrum (EIMS), the molecular ion peak [M]⁺ would be expected at m/z 195. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals from the parent structure. Common fragmentation pathways could include cleavage of the bond between the two rings or fragmentation of the piperidine or cyclohexane rings. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 196.

Role of 2 Piperidin 2 Yl Cyclohexane 1,3 Dione As a Building Block in Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the 1,3-dione functionality in 2-(Piperidin-2-yl)cyclohexane-1,3-dione makes it an excellent precursor for the synthesis of various heterocyclic systems. The active methylene (B1212753) group situated between the two carbonyls, along with the enolizable nature of the dione (B5365651), allows for a range of condensation and cyclization reactions.

Researchers have utilized derivatives of cyclohexane-1,3-dione to synthesize a variety of nitrogen-containing heterocycles. bohrium.com For instance, the reaction of cyclohexane-1,3-diones with reagents like aldehydes, malononitrile, and amines can lead to the formation of pyridines, quinolines, and acridines. bohrium.comresearchgate.net Specifically, the synthesis of 1,2,4-triazine (B1199460) derivatives has been achieved using cyclohexane-1,3-dione as a starting material in reactions involving diazonium salts. nih.gov This suggests that the 2-(piperidin-2-yl) substituent could influence the reaction pathways, potentially leading to novel heterocyclic structures.

Furthermore, the synthesis of tetrahydrobenzo[b]thiophene derivatives has been accomplished through reactions of cyclohexane-1,3-dione with elemental sulfur and active methylene reagents. researchgate.net The presence of the piperidine (B6355638) ring in the title compound could offer opportunities for intramolecular reactions or act as a directing group, thereby enabling the synthesis of unique fused heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Derived from Cyclohexane-1,3-dione Precursors

Heterocyclic System Key Reagents Reference
Pyridines/Quinolines Aldehydes, Amines bohrium.comresearchgate.net
1,2,4-Triazines Diazonium Salts nih.gov

Construction of Polycyclic and Spiro Architectures

The development of three-dimensional molecular structures, such as polycyclic and spiro compounds, is of significant interest in medicinal chemistry and materials science. The cyclohexane-1,3-dione framework provides a robust platform for the construction of these complex architectures.

Spiro compounds, characterized by two rings sharing a single atom, have been synthesized from derivatives of cyclohexane-1,3-dione. For example, the synthesis of spiro[cyclohexane-1,3'-indoline]-2',4-diones has been reported, starting from 3-chloromethylene-2-indolones and Danishefsky's diene. researchgate.net This involves a series of reactions including cycloaddition and reduction steps. The presence of the piperidin-2-yl group in the target molecule could be exploited to create novel spirocyclic systems incorporating the piperidine ring as part of the spiro architecture.

Additionally, multicomponent reactions involving isatin, an arylamine, and cyclopentane-1,3-dione have been shown to produce spiro[dihydropyridine-oxindoles]. beilstein-journals.org This highlights the potential of using this compound in similar multicomponent strategies to generate diverse and complex spiro compounds. The piperidine nitrogen could also participate in the reaction cascade, leading to unique polycyclic structures.

Development of Complex Organic Molecules

The utility of this compound extends to the synthesis of more elaborate and complex organic molecules, including natural products and their analogues. Cyclohexane-1,3-dione derivatives are recognized as valuable intermediates in the total synthesis of various natural products. researchgate.net

For instance, the core structure of cyclohexane-1,3-dione is found in the precursors to bioactive molecules like griseofulvin, an antifungal drug. nih.gov The synthesis of such complex molecules often involves multiple, carefully orchestrated steps where the reactivity of the dione is strategically employed. The piperidinyl substituent in the title compound could serve as a handle for introducing additional functionality or for controlling the stereochemistry of subsequent transformations, which is crucial in the synthesis of complex, biologically active molecules.

The versatility of the cyclohexane-1,3-dione scaffold allows it to be a starting point for the construction of various value-added organic molecules. researchgate.net The combination of the dione and the piperidine ring in one molecule presents a unique opportunity for developing novel synthetic strategies towards complex targets.

Application in Ligand Design for Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate with metal centers to modulate their reactivity and selectivity. The structural features of this compound make it an attractive candidate for ligand development.

The nitrogen atom of the piperidine ring and the oxygen atoms of the β-dicarbonyl system (in its enol form) can act as coordination sites for metal ions. This allows for the formation of stable metal complexes. Research has shown that derivatives of cyclohexane-1,3-dione, such as 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, can act as ligands for metals like Zn(II) and Cu(II). nih.gov These ligands coordinate with the metal ions through the carbonyl oxygen and hydrazone nitrogen atoms.

By analogy, this compound could function as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center. The piperidine nitrogen and the enolate oxygen atoms could chelate to a metal, creating a stable complex that could be employed in various catalytic transformations. The steric and electronic properties of the piperidine ring could be further modified to fine-tune the catalytic activity of the resulting metal complex.

Table 2: Potential Coordination Sites in this compound for Metal Complexation

Potential Coordinating Atom Functional Group
Nitrogen Piperidine Ring

Q & A

Basic: What are the standard synthetic methodologies for 2-(Piperidin-2-yl)cyclohexane-1,3-dione?

Answer:
Synthesis typically involves cyclocondensation of piperidine derivatives with cyclohexane-1,3-dione precursors. Key steps include:

Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

Catalysis: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize ring formation .

Purification: Column chromatography or recrystallization isolates the product, monitored via TLC or HPLC .

Advanced: How can computational methods optimize reaction conditions for this compound?

Answer:
Density Functional Theory (DFT) at B3LYP/6-31G** level predicts steric and electronic effects of substituents on reaction pathways . Steps:

Geometry Optimization: Model transition states to identify energy barriers.

Solvent Modeling: Use implicit solvent models (e.g., PCM) to simulate solvent effects.

Kinetic Analysis: Calculate activation energies to prioritize feasible pathways .

Basic: What spectroscopic techniques are used for structural elucidation?

Answer:

  • NMR: 1H^1H- and 13C^{13}C-NMR identify piperidine protons (δ 1.2–3.5 ppm) and cyclohexanedione carbonyls (δ 200–210 ppm) .
  • IR: Stretching vibrations for carbonyl groups (~1700 cm1^{-1}) confirm dione formation .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities?

Answer:
Single-crystal X-ray diffraction determines absolute configuration and hydrogen-bonding networks. For example:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) .

Refinement: SHELXL refines anisotropic displacement parameters .

Validation: Check for R-factor convergence (<5%) and electron density maps .

Basic: How to select a theoretical framework for studying this compound’s reactivity?

Answer:
Link hypotheses to established theories (e.g., frontier molecular orbital theory for cycloadditions). Steps:

Literature Review: Identify frameworks used in analogous systems (e.g., cyclohexanedione derivatives) .

Conceptual Alignment: Ensure the framework explains observed electronic or steric effects .

Advanced: How can theoretical frameworks guide mechanistic studies?

Answer:
Integrate molecular orbital theory with kinetic isotope effects (KIE) to probe transition states. For example:

DFT Calculations: Map potential energy surfaces for proposed intermediates .

Experimental Validation: Compare KIE values with computational predictions .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Comparative Analysis: Replicate assays under standardized conditions (e.g., MIC protocols for antimicrobial studies) .

Statistical Modeling: Use ANOVA to assess variability in dose-response curves .

Meta-Analysis: Pool data from multiple studies to identify confounding factors (e.g., solvent polarity) .

Basic: What in vitro assays screen for antimicrobial activity?

Answer:

  • Broth Dilution: Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli .
  • Agar Diffusion: Measure inhibition zones compared to controls (e.g., streptomycin) .

Advanced: How to investigate the mechanism of antimicrobial action?

Answer:

Molecular Docking: Simulate ligand binding to bacterial targets (e.g., dihydrofolate reductase) .

Metabolomic Profiling: Track changes in bacterial metabolite levels post-exposure .

Advanced: What separation technologies optimize large-scale purification?

Answer:

  • Membrane Filtration: Nanofiltration removes low-MW impurities .
  • Chromatography: Reverse-phase HPLC with C18 columns achieves >95% purity .

Basic: How to design a research proposal for novel derivatives?

Answer:

Gap Analysis: Identify unanswered questions in prior studies (e.g., SAR of piperidine substituents) .

Methodological Plan: Outline synthetic routes, characterization tools, and bioassays .

Advanced: How can rapid learning health research (R3) principles accelerate studies?

Answer:

  • Iterative Prototyping: Use high-throughput screening to test derivatives in parallel .
  • Real-Time Data Sharing: Collaborate via open-access platforms to validate findings .

Advanced: What factorial design optimizes reaction yield?

Answer:
A 23^3 factorial design evaluates variables:

Factors: Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), solvent (DMF vs. THF).

Response Surface Modeling: Identify interactions affecting yield .

Basic: How to assess electronic properties for reactivity prediction?

Answer:

  • Hammett Constants: Quantify substituent effects on cyclohexanedione’s electrophilicity .
  • Electrostatic Potential Maps: DFT-generated maps highlight nucleophilic/electrophilic sites .

Advanced: What ontological considerations apply to mechanistic studies?

Answer:
Define whether reactivity arises from discrete intermediates (e.g., enolates) or concerted pathways. Align with:

Epistemological Goals: Determine if data supports stepwise vs. synchronous mechanisms .

Methodological Choices: Use time-resolved spectroscopy to capture transient species .

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